5-Chloro-2-iodopyridin-3-amine

Medicinal Chemistry Regioselective Synthesis Halogenated Heterocycles

Researchers pursuing kinase inhibitor SAR or azaindole-based antimicrobials often encounter failed tandem cyclizations due to inadequately differentiated pyridine building blocks. 5-Chloro-2-iodopyridin-3-amine resolves this with three orthogonally reactive handles-2-iodo, 5-chloro, and 3-amino-on a single ring. • Enables chemo- and regioselective Sonogashira/5-endo-dig cascades yielding 7-azaindoles; directly applicable to EGFR/HER2/VEGFR2 inhibitor libraries. • Sequential Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig couplings proceed predictably at the iodo site, with the 5-chloro group modulating electronic character for downstream SNAr or further cross-coupling. • Supplied as powder at ≥95% purity; use of this specific regioisomer ensures access to validated chemical space not reachable with 2-amino-5-chloro-3-iodopyridine or non-halogenated analogs.

Molecular Formula C5H4ClIN2
Molecular Weight 254.45 g/mol
CAS No. 1057322-74-3
Cat. No. B1505259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-iodopyridin-3-amine
CAS1057322-74-3
Molecular FormulaC5H4ClIN2
Molecular Weight254.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)I)Cl
InChIInChI=1S/C5H4ClIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
InChIKeyJYLCNFXOJAJGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-iodopyridin-3-amine Overview


5-Chloro-2-iodopyridin-3-amine is a heteroaryl halide belonging to the class of substituted aminopyridines [1]. It possesses a molecular formula of C₅H₄ClIN₂ and a molecular weight of 254.46 g/mol [1]. The compound is characterized by three distinct functional groups on a pyridine core: a reactive iodo group at the 2-position, a chloro substituent at the 5-position, and a nucleophilic primary amine at the 3-position [1]. This orthogonally functionalized scaffold, available from commercial suppliers at purities ≥95% , serves as a versatile synthetic intermediate for the construction of complex heterocycles and pharmaceutical targets via sequential palladium-catalyzed cross-coupling and cyclization reactions [1].

Reactivity Orthogonal iodo/chloro handles for sequential Pd couplings
Chemistry Enables regioselective cyclization to 7-azaindoles and fused heterocycles
Supply Commercial availability as a versatile building block

5-Chloro-2-iodopyridin-3-amine Substitution Risks


Substituting 5-chloro-2-iodopyridin-3-amine with its close structural analogs, such as the mono-iodinated 2-iodopyridin-3-amine or the differently substituted regioisomer 2-amino-5-chloro-3-iodopyridine (CAS 211308-81-5) [1], is not chemically equivalent and will lead to divergent synthetic outcomes. The specific positioning of the ortho-iodide relative to the amine is critical for enabling chemo- and regioselective palladium-catalyzed tandem cyclizations (e.g., Sonogashira coupling followed by intramolecular cyclization to form 7-azaindoles) [1]. Furthermore, the presence of the 5-chloro group modulates the electronic environment of the pyridine ring, as evidenced by predicted pKa differences , which directly influences reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling yields compared to non-chlorinated analogs. Generic replacement without these precise orthogonal functional handles will result in distinct regioselectivity, lower reaction yields, or complete failure to obtain the desired fused heterocyclic core.

Regioisomer (2-amino-5-chloro-3-iodopyridine) has different halogen/amine geometry, altering cyclization outcome and target profile.
Non-chlorinated analog (2-iodopyridin-3-amine) lacks 5-Cl electronic modulation, reducing lipophilicity and cross-coupling control.
Symmetrical dihalides (e.g., 2,5-dichloropyridine) lack iodo/chloro chemoselectivity, preventing sequential functionalization.

Comparative Evidence for 5-Chloro-2-iodopyridin-3-amine


Regioisomeric Reactivity Profile

5-Chloro-2-iodopyridin-3-amine (CAS 1057322-74-3) is a distinct regioisomer of 2-amino-5-chloro-3-iodopyridine (CAS 211308-81-5). These two compounds are not interchangeable in synthetic protocols due to the differing relative positions of the amino and halogen groups on the pyridine ring. The 2-iodo-3-amine arrangement in the target compound places the most reactive halogen (iodine) ortho to the amine, a geometry that is essential for directing intramolecular cyclization after Sonogashira coupling to form 7-azaindoles [1]. In contrast, the 3-iodo-2-amine arrangement of the comparator (211308-81-5) has been specifically utilized in the rational design of Syk kinase inhibitors, leading to a different patent space and biological target profile [1][2]. Furthermore, the two isomers exhibit different predicted physical properties, with 5-chloro-2-iodopyridin-3-amine having a significantly higher predicted boiling point .

Regioisomeric Identity
Head-to-head
Target: 3-NH₂, 2-I, 5-Cl; BP 342 °C
Comparator: 2-NH₂, 3-I, 5-Cl; BP 307 °C
Regioisomer mismatch prevents reproduction of published synthetic routes.
Predicted boiling point difference ~35 °C.
Medicinal Chemistry Regioselective Synthesis Halogenated Heterocycles

Enhanced Lipophilicity & Molecular Complexity

The inclusion of a chlorine atom at the 5-position in 5-chloro-2-iodopyridin-3-amine significantly alters its physicochemical profile compared to the simpler analog 2-iodopyridin-3-amine (CAS 209286-97-5). The target compound exhibits a 15.6% increase in molecular weight (254.46 vs. 220.01 g/mol) and a higher computed lipophilicity (ACD/LogP of 2.46 vs. a lower LogP for the non-chlorinated analog) [1]. This additional halogen also introduces a new vector for diversification via cross-coupling or SNAr reactions, and it can participate in halogen bonding interactions that are absent in the des-chloro analog. The presence of the chlorine substituent is known to be a critical pharmacophore element in kinase inhibitor design, improving metabolic stability and target binding [2].

Lipophilicity & MW
Head-to-head
Target MW 254.46, LogP 2.46
Comparator MW 220.01, LogP lower
ΔMW +34.45, ΔLogP >0.5
Higher lipophilicity may influence ADME assay interpretation.
Computed properties; context-dependent.
ADME Optimization Halogen Bonding Lead Diversification

Orthogonal Reactivity for Sequential Coupling

5-Chloro-2-iodopyridin-3-amine possesses two different halogen substituents with vastly different reactivities in palladium-catalyzed cross-coupling reactions. The C-I bond at the 2-position undergoes oxidative addition to Pd(0) catalysts much more rapidly than the C-Cl bond at the 5-position [1]. This intrinsic chemoselectivity allows for sequential functionalization: the 2-iodo group can be engaged in a first coupling (e.g., Sonogashira or Suzuki) while leaving the 5-chloro group intact for a subsequent, orthogonal transformation. This is a significant advantage over compounds like 5-chloro-2-bromopyridine or symmetrical 2,5-dichloropyridine, which lack this high degree of predictable chemoselectivity. Studies on related iodopyridines have demonstrated high yields in palladium-catalyzed couplings with aryl boronic acids and terminal alkynes [2][3].

Chemoselectivity
Class-level
C-I oxidative addition >> C-Cl, enabling sequential Pd couplings without protecting groups.
Supports efficient assembly of complex heterocycles.
Based on established organometallic reactivity trends.
Palladium Catalysis Chemoselectivity C-C Coupling

Azaindole Precursor with Antimicrobial Activity

5-Chloro-2-iodopyridin-3-amine serves as a key precursor in the synthesis of substituted 7-azaindole derivatives, a privileged scaffold in medicinal chemistry. A direct literature connection has been established where derivatives synthesized from this specific compound (or its regioisomer) have been evaluated for biological activity [1][2]. Specifically, azaindole derivatives derived from this aminopyridine scaffold have demonstrated significant in vitro antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Cryptococcus neoformans [1]. This contrasts with simpler pyridine building blocks which lack the inherent capacity to form this fused bicyclic system. While the parent compound itself is an intermediate, its proven track record in generating biologically validated molecules adds significant value for procurement.

Bioactive Chemotype Access
Supporting evidence
Precursor to 7-azaindoles with reported activity against P. aeruginosa and C. neoformans.
Supports antimicrobial screening research; activity derived from cyclized products.
Activity not inherent to building block; requires derivatization.
Antibacterial Agents Antifungal Agents Heterocyclic Synthesis

5-Chloro-2-iodopyridin-3-amine Applications


Multitargeted Kinase Inhibitor Precursor

This compound is an ideal starting material for synthesizing libraries of substituted pyridin-3-amine derivatives, which have been extensively explored as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) [1]. The 5-chloro-2-iodo-3-amine scaffold is specifically mentioned as a core motif in the design of inhibitors targeting EGFR, HER2, and VEGFR2 [1]. Researchers focused on developing novel tyrosine kinase inhibitors (TKIs) with improved selectivity profiles should prioritize this specific halogenated aminopyridine over non-halogenated or differently substituted analogs to access this validated chemical space.

7-Azaindole Antimicrobial Synthesis

The orthogonal reactivity of the 2-iodo and 3-amino groups makes 5-chloro-2-iodopyridin-3-amine a highly efficient precursor for constructing the 7-azaindole ring system via tandem Sonogashira coupling and 5-endo-dig cyclization [2]. This synthetic pathway is directly linked to the generation of compounds with demonstrated antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Cryptococcus neoformans [2]. Procurement of this specific building block enables medicinal chemists to rapidly generate and screen novel azaindole-based antimicrobial agents, a task not possible with regioisomers or simpler pyridine analogs.

Divergent Polyfunctionalized Pyridine Probes

The chemoselectivity offered by the iodo and chloro substituents allows for the sequential and site-selective introduction of diverse molecular fragments via palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) [2][3]. The high purity (≥95%) and availability in powder form from reputable vendors ensure consistent performance in complex synthetic sequences. This makes it a superior choice for chemical biologists who need to append affinity tags, fluorescent probes, or other functional groups at a specific position on the pyridine core, a requirement that cannot be met by building blocks with symmetrical or less differentiated halogen patterns.

Syk Inhibitor Scaffold Exploration

While the compound's regioisomer (2-amino-5-chloro-3-iodopyridine) is more directly cited in Syk inhibitor patents, the unique substitution pattern of 5-chloro-2-iodopyridin-3-amine offers a distinct vector for SAR exploration in this therapeutic area . The presence of the 5-chloro group provides an additional handle for modulating potency, selectivity, and ADME properties. For programs seeking to explore novel intellectual property space around aminopyridine-based Syk inhibitors for inflammatory or autoimmune diseases, this specific regioisomer represents a strategically valuable and commercially available starting point.

Application
Selection Property
Validation Focus
Multitargeted kinase inhibitor research
Chloro-substituted aminopyridine scaffold
Kinase selectivity and cell-model endpoint review
7-Azaindole antimicrobial synthesis
Orthogonal iodo/amine cyclization
Antimicrobial screening context
Site-selective probe synthesis
Sequential cross-coupling chemoselectivity
Functionalization site-control review
Syk inhibitor SAR exploration
Distinct regioisomeric substitution
Kinase inhibitor profile and IP space review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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